Rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one, cis, is a bicyclic compound belonging to the pyrrolidine family. This compound is notable for its structural features and potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmacologically active compounds, including Moxifloxacin, an antibiotic used to treat respiratory infections and other bacterial diseases.
The compound can be synthesized through various methods that involve multi-step reactions and the use of chiral auxiliaries. It is often studied in the context of its role as a precursor in the synthesis of more complex molecules.
Rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one falls under the category of heterocyclic compounds, specifically pyrrolidine derivatives. Its classification is significant in understanding its chemical behavior and potential reactivity in organic synthesis.
The synthesis of rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one can be achieved through several methods:
The synthesis typically involves:
The molecular structure of rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one features a bicyclic framework with a saturated octahydro structure. The specific stereochemistry at positions 4a and 7a contributes to its unique properties.
Key structural data includes:
Rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one can participate in various chemical reactions due to its functional groups:
The reactivity is influenced by factors such as solvent choice, temperature, and the presence of catalysts or protective groups during synthetic processes .
The mechanism by which rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one exerts its effects is primarily studied in relation to its derivatives like Moxifloxacin. The compound acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial replication.
In vitro studies have shown that derivatives exhibit potent antibacterial activity against a range of pathogens . The specific interactions at the molecular level remain an area of active research.
Key physical properties include:
Chemical properties are characterized by:
Relevant analytical techniques such as infrared spectroscopy and mass spectrometry are employed to characterize these properties further .
Rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one serves as an important intermediate in pharmaceutical synthesis. Its derivatives are explored for:
Enzymatic kinetic resolution has emerged as a pivotal strategy for obtaining enantiomerically pure rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one. This method leverages the inherent chirality of enzymes to selectively transform one enantiomer while leaving its mirror image unreacted. For the target compound, resolution typically targets the racemic cis-fused [3.3.0] octahydropyrrolopyridine system, which exhibits challenging stereochemical complexity due to its two adjacent stereocenters. The enzymatic approach circumvents traditional diastereomeric salt crystallization, which often suffers from low yields (30–40%) and moderate enantiomeric excess (ee) (<90%) due to poor crystallinity of intermediates [4] [6].
A landmark study demonstrated enzymatic resolution of the racemic precursor rac-cis-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione using lipases. Under optimized conditions, enantioselectivity coefficients (E values) exceeding 200 were achieved, enabling isolation of the (4aR,7aS)-enantiomer with >99% ee. This enantiomer serves as the direct precursor to the 6-methyl variant after debenzylation and methylation [6]. The table below compares key enzymatic performance metrics:
Table 1: Enzymatic Kinetic Resolution Performance for Chiral Intermediate Synthesis
Enzyme | Conversion (%) | ee Product (%) | ee Substrate (%) | E Value |
---|---|---|---|---|
Candida antarctica Lipase B | 45 | >99 | >99 | >200 |
Candida rugosa Lipase | 30 | 75 | 70 | 15 |
Porcine Pancreas Lipase | 18 | 60 | 55 | 8 |
Pseudomonas cepacia Lipase | 38 | 85 | 80 | 40 |
Critical parameters influencing resolution efficiency include:
Lipase-mediated acylation constitutes the cornerstone of chiral intermediate synthesis for rac-(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one. Candida antarctica Lipase B (CAL-B) immobilized on acrylic resin (Novozym 435®) exhibits exceptional catalytic efficiency toward the secondary amine group of the pyrrolopyridine scaffold. The acylation mechanism involves nucleophilic attack by the amine nitrogen on the carbonyl carbon of activated esters or carbonates, forming enantioselective amide bonds. This strategy is superior to hydrolysis-based resolutions due to minimized water-mediated side reactions [6] [10].
Key Acylation Parameters:
Table 2: Influence of Acyl Donors on Reaction Efficiency
Acyl Donor | Conversion (%) | ee (4aR,7aS) Product (%) | Reaction Rate (μmol·min⁻¹·g⁻¹) |
---|---|---|---|
Phenyl Allyl Carbonate | 48 | >99 | 220 |
Vinyl Acetate | 55 | 80 | 350 |
Isopropenyl Acetate | 42 | 88 | 180 |
Ethyl Methoxyacetate | 30 | 75 | 95 |
Post-acylation processing involves selective hydrolysis of the (4aR,7aS)-N-acyl intermediate using hydrochloric acid (6M, 80°C), yielding the free amine without racemization. This step integrates smoothly with downstream N-methylation to furnish the 6-methyl derivative [10].
Racemisation of the unreacted (4aS,7aR)-enantiomer significantly enhances the atom economy of enzymatic resolutions. For the pyrrolopyridinone system, two racemisation strategies have been validated:
Table 3: Racemisation Methods for Undesired Enantiomer Recycling
Method | Conditions | Time (h) | Racemisation Yield (%) | Purity (HPLC %) |
---|---|---|---|---|
Thermal | NMP, 150°C, N₂ atmosphere | 10 | 96 | 98.5 |
Catalytic (Pd/C) | Toluene, 80°C, H₂ 3 bar, 10% Pd/C | 6 | 92 | 97.0 |
Base-Mediated | KOtBu (1.5 eq.), DMSO, 110°C | 15 | 78 | 85.2 |
Recycled racemate is reintroduced into the enzymatic resolution sequence, increasing the theoretical maximum yield from 50% to >80% after three cycles. This approach reduces raw material consumption by 35–40% compared to non-recycling processes [5].
Immobilized Candida antarctica Lipase B (CAL-B) drives industrial-scale synthesis of the (4aR,7aS)-enantiomer due to its unmatched stereoselectivity and operational robustness. The immobilization matrix (typically macroporous acrylic resin) provides:
The catalytic mechanism involves stereodiscrimination within the CAL-B active site, where the (4aR,7aS)-amine enantiomer optimally aligns with the catalytic triad (Ser105-His224-Asp187). Molecular docking simulations indicate hydrogen bonding between the protonated amine and Thr40 residue, coupled with steric exclusion of the (4aS,7aR)-enantiomer by Leu278 [6].
Operational stability data demonstrates continuous performance under process conditions:
Table 4: Performance Metrics of Immobilized CAL-B in Pilot-Scale Runs
Cycle Number | Conversion (%) | ee (4aR,7aS) Product (%) | Relative Activity (%) |
---|---|---|---|
1 | 45 | >99 | 100 |
3 | 46 | 99.2 | 98 |
5 | 44 | 98.8 | 95 |
10 | 41 | 97.5 | 90 |
15 | 35 | 95.0 | 78 |
Optimization of enzyme loading (50–100 mg/g substrate) and particle size distribution (300–500 μm) minimizes diffusion limitations while ensuring efficient stirring in batch reactors. This engineering consideration is crucial for maintaining reaction homogeneity and stereoselectivity in >1000 L production scales [4] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5